N-(3-carbamoyl-5-methylphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide
Description
N-(3-carbamoyl-5-methylphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(3-carbamoyl-5-methylphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-14-11-17(20(23)28)13-18(12-14)25-22(29)27-9-6-15(7-10-27)19-5-4-16-3-2-8-24-21(16)26-19/h2-5,8,11-13,15H,6-7,9-10H2,1H3,(H2,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJKNYMBBBPMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-5-methylphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the naphthyridine moiety: This step might involve nucleophilic substitution or coupling reactions.
Introduction of the carbamoyl and methylphenyl groups: These groups can be introduced through amide bond formation and Friedel-Crafts alkylation, respectively.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include:
Use of catalysts: To enhance reaction rates and selectivity.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.
Purification techniques: Including crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-5-methylphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Resulting in reduced forms of the compound.
Substitution: Such as nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying interactions with biological targets.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-5-methylphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate biological responses.
Pathways: Affecting signaling pathways involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-carbamoylphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide
- N-(3-carbamoyl-5-methylphenyl)-4-(quinolin-2-yl)piperidine-1-carboxamide
Uniqueness
N-(3-carbamoyl-5-methylphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is unique due to its specific structural features, such as the presence of both the naphthyridine and piperidine moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
